molecular formula C20H24N2O4S B6572586 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzamide CAS No. 946282-64-0

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzamide

Cat. No. B6572586
CAS RN: 946282-64-0
M. Wt: 388.5 g/mol
InChI Key: XFJMJUPSRQWFOL-UHFFFAOYSA-N
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Description

“N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzamide” is a complex organic compound. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, and an ethanesulfonyl group, which is a type of sulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the tetrahydroquinoline, ethanesulfonyl, and ethoxybenzamide groups. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and amide groups could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound is not known as it is a novel compound. If it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promise as a pharmaceutical compound, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

4-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-26-18-10-7-15(8-11-18)20(23)21-17-9-12-19-16(14-17)6-5-13-22(19)27(24,25)4-2/h7-12,14H,3-6,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJMJUPSRQWFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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